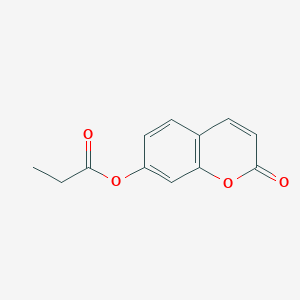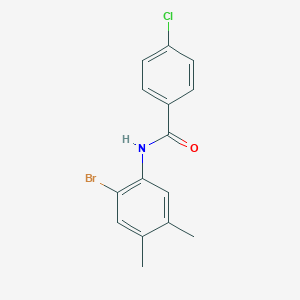![molecular formula C12H13Cl3N2O2 B5772856 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide, also known as TAPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TAPM is a member of the amide family of compounds and is known for its ability to inhibit the activity of certain enzymes in the body.
作用机制
The mechanism of action of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide involves the inhibition of specific enzymes in the body. 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide inhibits the activity of histone deacetylase and phosphodiesterase 4 by binding to their active sites and preventing their normal function. This inhibition leads to the activation of tumor suppressor genes and the suppression of cancer cell growth, the suppression of inflammation, and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide are related to its mechanism of action. By inhibiting the activity of histone deacetylase, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can lead to the activation of tumor suppressor genes and the suppression of cancer cell growth. By inhibiting the activity of phosphodiesterase 4, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can lead to the suppression of inflammation and the alleviation of related symptoms. By protecting neurons from oxidative stress, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide can prevent the development of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in lab experiments include its specificity and potency in inhibiting the activity of histone deacetylase and phosphodiesterase 4. However, the limitations of using 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
未来方向
For research on 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide include the development of more potent and specific inhibitors of histone deacetylase and phosphodiesterase 4, the investigation of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide's potential use in combination with other therapeutic agents, and the exploration of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide's potential use in the treatment of other diseases. Additionally, further research is needed to determine the safety and efficacy of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide in human clinical trials.
合成方法
The synthesis of 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide involves the reaction of 4-aminobenzoyl chloride with 2-methylpropanoyl chloride in the presence of triethylamine. The resulting product is then treated with trichloroacetic anhydride to obtain 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
科学研究应用
2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to inhibit the activity of an enzyme called histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the suppression of cancer cell growth. In inflammation research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to inhibit the activity of another enzyme called phosphodiesterase 4, which is involved in the regulation of inflammatory responses. This inhibition can lead to the suppression of inflammation and the alleviation of related symptoms. In neurodegenerative disease research, 2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide has been shown to protect neurons from damage caused by oxidative stress, which is a major contributor to the development of neurodegenerative diseases.
属性
IUPAC Name |
2-methyl-N-[4-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N2O2/c1-7(2)10(18)16-8-3-5-9(6-4-8)17-11(19)12(13,14)15/h3-7H,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRADPOFOKLRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)
![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)
![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)
